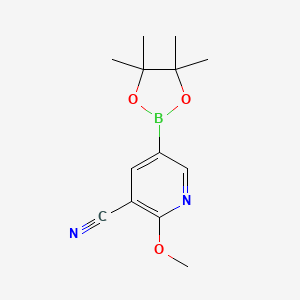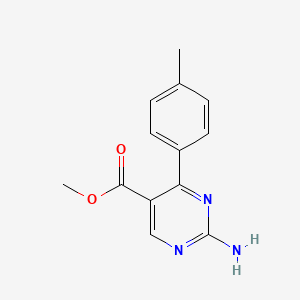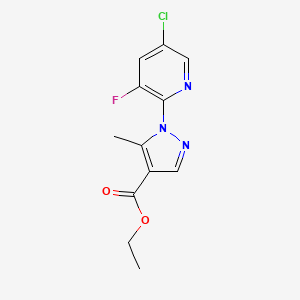
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 6-amino-1H-indole-4-carboxylate hydrochloride” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to significant interest among researchers in synthesizing a variety of indole derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves the activation of the carboxyl group and its connection to amines for conversion to amides . The specific synthesis process for “Methyl 6-amino-1H-indole-4-carboxylate hydrochloride” was not found in the search results.Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . The specific molecular structure of “Methyl 6-amino-1H-indole-4-carboxylate hydrochloride” was not found in the search results.Applications De Recherche Scientifique
Synthesis and Biological Application
Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogs, including derivatives similar to Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, have been synthesized for use in peptide/peptoid conformation elucidation studies (Horwell et al., 1994). These derivatives help in limiting the conformational flexibility of side chains in peptides.
Fluorescent and Infrared Probes : Tryptophan derivatives, including ester-derivatized indoles, have been studied as site-specific biological probes. Methyl indole-4-carboxylate, a compound closely related to Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, showed promising results as a fluorescent probe (Huang et al., 2018).
Synthesis and Chemical Properties
Synthesis of Chromeno and Thieno Indol Derivatives : The synthesis of complex molecules like 6H,7H-chromeno and thieno[3,2-b]indol-6-ones using reactions involving indole derivatives highlights the chemical versatility of compounds like Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (Irgashev et al., 2021).
Derivatization and Reactivity Studies : The reactivity of various indole derivatives, including reactions with N-bromosuccinimide, provides insights into the potential chemical manipulations and derivatizations of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (Irikawa et al., 1989).
Antiviral and Anticancer Research
- Antiviral and Anticancer Studies : Indole derivatives have been investigated for their antiviral and anticancer properties, illustrating the potential biomedical applications of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride (Ivashchenko et al., 2014).
Orientations Futures
Indole derivatives have been found in many important synthetic drug molecules, which have led to the development of new useful derivatives . They have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The future directions for “Methyl 6-amino-1H-indole-4-carboxylate hydrochloride” could involve further exploration of its biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 6-amino-1H-indole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSZHGOALNOGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride | |
CAS RN |
731810-08-5 | |
| Record name | 731810-08-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



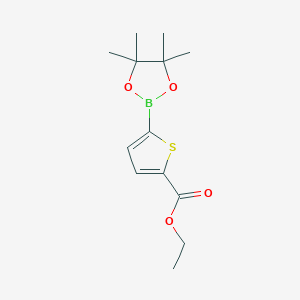
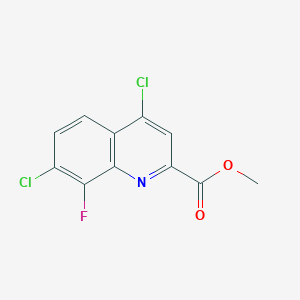


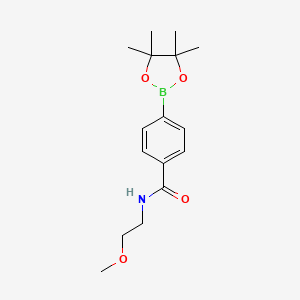

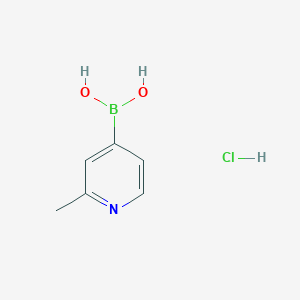
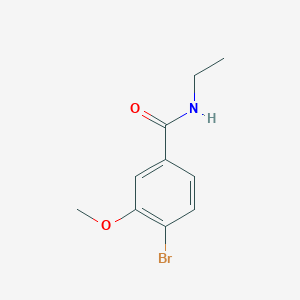
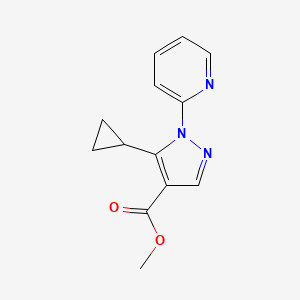
![3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1420460.png)
